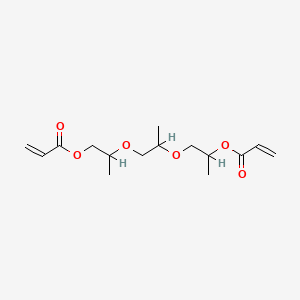

Tripropylene glycol diacrylate

Description

Significance of Multifunctional Acrylate (B77674) Monomers in Polymer Science

Multifunctional acrylate monomers (MFAMs) are a class of compounds characterized by the presence of multiple acrylate groups within a single molecule. sigmaaldrich.comresearchcommons.org This structural feature makes them highly significant in polymer science for several reasons. Primarily, they act as crosslinkers, forming three-dimensional polymer networks that enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. sigmaaldrich.commultichemindia.com The density of this crosslinked network can be tailored by adjusting the type and concentration of the MFAM, allowing for precise control over the final properties of the polymer. researchcommons.org

Furthermore, MFAMs are integral to radiation-curing technologies, a field recognized for its energy efficiency and low environmental impact. guidechem.com In these systems, the acrylate groups readily undergo rapid polymerization upon exposure to UV or EB radiation, a process that is often completed in seconds without the need for solvents. mdpi.com This rapid curing capability is highly advantageous for high-speed industrial applications such as coatings, inks, and adhesives. riverlandtrading.commultichemindia.com The versatility of MFAMs allows for the formulation of materials with a wide range of properties, from hard and abrasion-resistant coatings to flexible and impact-resistant adhesives. riverlandtrading.comnih.gov

Role of Tripropylene (B76144) Glycol Diacrylate as a Reactive Diluent and Crosslinker

TPGDA plays a dual role in polymer formulations, functioning as both a reactive diluent and a crosslinking agent. pubcompare.aiatamanchemicals.com As a reactive diluent, its primary function is to reduce the viscosity of high-viscosity oligomers and prepolymers, making them easier to process and apply. atamanchemicals.compalmerholland.com Unlike non-reactive diluents, which can compromise the final properties of the material, TPGDA becomes an integral part of the polymer network during the curing process. palmerholland.com This incorporation ensures that the desired physical and mechanical properties are not only maintained but often enhanced. palmerholland.com

As a crosslinker, the two acrylate groups in the TPGDA molecule enable the formation of a crosslinked polymer network. sigmaaldrich.commultichemindia.com This network structure imparts several desirable characteristics to the cured material, including:

Flexibility: The polyether backbone of TPGDA provides a degree of flexibility to the polymer, preventing brittleness. atamanchemicals.compalmerholland.com

Adhesion: TPGDA enhances the adhesive properties of formulations, making them suitable for a variety of substrates. riverlandtrading.com

Chemical and Abrasion Resistance: The crosslinked structure improves the material's resistance to chemicals and physical wear. riverlandtrading.com

Water Resistance: The hydrophobic nature of TPGDA contributes to improved water resistance in the final product. atamanchemicals.compalmerholland.com

These properties make TPGDA a valuable component in a wide array of applications, including industrial coatings for wood and plastics, printing inks, adhesives, and 3D printing resins. riverlandtrading.comprochema.com

Scope and Research Focus on Tripropylene Glycol Diacrylate

Current research on TPGDA is focused on expanding its applications and optimizing its performance in various formulations. A significant area of investigation is its use in 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies. riverlandtrading.com Researchers are exploring how different concentrations of TPGDA affect the mechanical properties, resolution, and curing speed of 3D-printed objects. riverlandtrading.comnih.gov For instance, studies have shown that TPGDA can significantly reduce the viscosity of 3D printing resins, leading to improved printing accuracy. uychem.com

Another key research area is the development of advanced coatings and adhesives. Scientists are investigating the use of TPGDA in creating nanocomposites, where the addition of nanoparticles can further enhance properties like hardness and scratch resistance. researchgate.net There is also ongoing research into the thermomechanical properties of TPGDA-based polymers, examining how factors like curing method (UV vs. EB) and the inclusion of other materials, such as liquid crystals, can influence the final characteristics of the material. nih.gov Furthermore, the synthesis of novel polymers using TPGDA as a crosslinker is being explored for specialized applications, including the development of materials for medical devices and flexible electronics. sigmaaldrich.comdataintelo.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42978-66-5 ashland.com |

| Molecular Formula | C15H24O6 ashland.com |

| Molecular Weight | 300.35 g/mol sigmaaldrich.com |

| Appearance | Colorless to slightly yellow liquid atamanchemicals.comunisunchem.com |

| Viscosity @ 25°C | 10-15 mPa·s atamanchemicals.compalmerholland.com |

| Density @ 25°C | 1.03 g/mL sigmaaldrich.com |

| Refractive Index (n20/D) | 1.45 sigmaaldrich.com |

| Flash Point | 153°C ashland.com |

| Glass Transition Temperature (Tg) | 62°C atamanchemicals.com |

Research Findings on TPGDA in Polymer Formulations

| Application Area | Key Findings |

| 3D Printing | Reduces resin viscosity, improving print accuracy and enabling the creation of high-resolution, durable prints. riverlandtrading.comuychem.com |

| Coatings | Improves gloss, hardness, flexibility, and chemical and abrasion resistance in UV/EB curable coatings for various substrates. riverlandtrading.comatamanchemicals.com |

| Adhesives | Enhances bond strength, flexibility, and moisture resistance in UV-curable adhesives. riverlandtrading.com |

| Printing Inks | Increases adhesion, wear resistance, and drying speed in flexographic, inkjet, and screen printing inks. riverlandtrading.com |

| Nanocomposites | Can be used with modified montmorillonite (B579905) to create cross-linked nanocomposites with altered thermal stability. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O6/c1-6-14(16)20-9-12(4)18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRSZGKUUZPHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7028015 | |

| Record name | Tripropylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Pale yellow to amber liquid with an ester odor; Hygroscopic; [IUCLID] Light yellow liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94120-00-0, 42978-66-5 | |

| Record name | 1,4,7-Trimethyl-3,6-dioxaoctamethylene diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7028015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRIMETHYL-3,6-DIOXAOCTAMETHYLENE DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFM08CHC4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering of Tripropylene Glycol Diacrylate

Esterification Reactions for Tripropylene (B76144) Glycol Diacrylate Synthesis

Tripropylene glycol diacrylate (TPGDA) is commercially synthesized via the direct esterification of tripropylene glycol with acrylic acid. unisunchem.compatsnap.com This reaction is typically conducted in the presence of an acidic catalyst, a polymerization inhibitor, and a solvent that facilitates the removal of water. unisunchem.com The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of tripropylene glycol on the carbonyl carbon of acrylic acid, leading to the formation of an ester linkage and a water molecule as a byproduct. unisunchem.com To drive the reversible reaction towards the formation of the diacrylate product, the water generated is continuously removed from the system. unisunchem.com

Reaction Parameters and Optimization

The efficiency and yield of TPGDA synthesis are highly dependent on the careful control of several reaction parameters. Key factors include the molar ratio of reactants, temperature, reaction time, and the efficient removal of water. To maximize the degree of esterification, acrylic acid is often used in a slight excess, with molar ratios of tripropylene glycol to acrylic acid ranging from 1:2 to 1:2.5. google.com

Reaction temperatures are typically maintained between 70°C and 115°C. google.com The process often involves an initial heating phase to around 70-90°C, followed by a reflux period at a higher temperature (80-115°C) for several hours to ensure the reaction goes to completion. google.com The optimization of these parameters is crucial to maximize yield while preventing undesirable side reactions or premature polymerization of the acrylate (B77674) monomers. A critical aspect of optimization is the use of a solvent, such as toluene, n-hexane, or cyclohexane, which forms an azeotrope with water. unisunchem.comguidechem.com This allows for the continuous removal of water from the reaction mixture via reflux dehydration, shifting the equilibrium towards the product and achieving a high conversion rate. unisunchem.comgoogle.com The reaction is monitored and considered complete when the acid value of the mixture reaches a predetermined level, for instance, in the range of 20-50 mg KOH/g. google.com

Table 1: Examples of Reaction Parameters for TPGDA Synthesis

| Parameter | Method 1 google.com | Method 2 google.com | Method 3 patsnap.comgoogle.com |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid | Methanesulfonic acid | Methanesulfonic acid |

| Solvent | Toluene | n-Hexane | Cyclohexane |

| Initial Temperature | 70°C | 80°C | 70-80°C |

| Reflux Temperature | 80°C | 115°C | 80-91°C |

| Reaction Time | 3 hours (reflux) | 5 hours (reflux) | 14-16 hours |

Role of Catalysts and Polymerization Inhibitors

Catalysts are essential to achieve a practical reaction rate for the esterification process. Strong acid catalysts such as p-toluenesulfonic acid, methanesulfonic acid, and sulfuric acid are commonly employed. google.com The catalyst's role is to protonate the carbonyl oxygen of the acrylic acid, which increases the positive charge and electrophilicity of the carbonyl carbon atom. unisunchem.com This activation makes the carbon atom more susceptible to nucleophilic attack by the hydroxyl groups of the tripropylene glycol. unisunchem.com

Due to the high reactivity of acrylic acid and the resulting acrylate esters, especially at the elevated temperatures required for esterification, polymerization inhibitors are critical. These compounds prevent the premature and unwanted free-radical polymerization of the monomers during synthesis. A combination of inhibitors is often used to ensure effectiveness. Common examples include hydroquinone (B1673460) (HQ), p-hydroxyanisole (MEHQ), and phenothiazine. guidechem.com Copper sulfate (B86663) may also be used as a polymerization inhibitor.

Table 2: Common Catalysts and Inhibitors in TPGDA Synthesis

| Component Type | Examples | Function |

|---|---|---|

| Catalysts | p-Toluenesulfonic acid, Methanesulfonic acid, Sulfuric acid google.com | Increases the rate of the esterification reaction. unisunchem.com |

| Inhibitors | Hydroquinone (HQ), p-Hydroxyanisole (MEHQ), Phenothiazine guidechem.com | Prevents premature polymerization of acrylic acid and TPGDA. |

Advanced Purification and Separation Techniques

Following the esterification reaction, the crude product contains TPGDA, unreacted acrylic acid, the acid catalyst, polymerization inhibitors, and the solvent. patsnap.com A multi-step purification process is required to isolate the final product with high purity. patsnap.comgoogle.com

Neutralization and Washing Processes

A conventional method for removing the acidic catalyst and excess acrylic acid involves neutralization and washing. patsnap.com This process begins by adding an alkaline solution, such as a 10% aqueous solution of soda ash (sodium carbonate) or sodium hydroxide, to the reaction mixture. google.comgoogle.com This neutralizes the acids, converting them into salts. google.com Following neutralization, the mixture is typically washed one or more times with a 20% sodium chloride (brine) solution. google.com This washing step helps to remove the neutralized salts and other water-soluble impurities, facilitating the separation of the aqueous layer from the organic phase containing the TPGDA product. google.com However, this traditional approach generates a significant amount of wastewater containing organic pollutants, which presents environmental challenges and increases treatment costs. patsnap.comgoogle.com

Adsorption and Filtration Methods

More advanced and environmentally friendly purification techniques utilize adsorption to remove impurities, thereby minimizing or eliminating the need for washing and the resultant wastewater generation. patsnap.comgoogle.com In this approach, the crude product is treated with various adsorbents. patsnap.comgoogle.com Activated carbon is often added to the reaction mixture as a decolorizing agent to remove colored impurities. google.comguidechem.com

A "clean production method" employs solid adsorbents to remove both the neutralized salts and residual acids. google.com For instance, after a neutralization step with a small amount of water, magnesium polysilicate can be added to adsorb the resulting salt. google.compatsnap.com An even more advanced process bypasses the neutralization and washing steps altogether by passing the crude esterification product through adsorption towers. patsnap.comgoogle.com These towers can contain a combination of macroporous absorbent resins, ion-exchange resins, and active molecular sieves. patsnap.comgoogle.com This resin-based adsorption effectively removes unreacted acrylic acid, catalyst, and polymerization inhibitors, reducing the product's acid number to a very low level (e.g., ≤ 5 mg KOH/g). google.com The saturated resins can be regenerated and reused, making this a more sustainable and economical process. google.com After treatment with adsorbents, a filtration step is necessary to remove the solid adsorbent particles and obtain a clear liquid product. google.comgoogle.com

Solvent Separation and Reduced Pressure Dehydration

The final step in the purification process is the removal of the solvent (e.g., toluene, cyclohexane) and any remaining traces of water from the organic phase. unisunchem.comgoogle.com This is accomplished through vacuum distillation or reduced pressure dehydration. patsnap.comgoogle.com The process is typically carried out at elevated temperatures, ranging from 70°C to 90°C, under a high vacuum (e.g., greater than -0.09 MPa). google.comguidechem.com This allows for the efficient removal of the volatile solvent and water without requiring temperatures that could degrade the TPGDA product. google.com The recovered solvent can be recycled for use in subsequent esterification batches. google.com After the solvent is stripped, the final, purified this compound product is obtained after cooling. google.com

Innovations in Clean Production Technologies

A primary innovation involves replacing the conventional aqueous workup with adsorption-based purification. google.compatsnap.com This "clean production method" carries out the initial esterification reflux dehydration but follows it with neutralization and then the addition of a magnesium polysilicate adsorbent. google.compatsnap.com This adsorbent captures the salt formed during neutralization, eliminating the need for extensive water washing. patsnap.com Subsequent steps include reduced pressure dehydration and desolventization, followed by filtration to remove the adsorbent and the captured salts. google.compatsnap.com This approach fundamentally addresses the issue of organic wastewater pollution. google.compatsnap.com

Another significant advancement is the use of resin exchange adsorption to remove or reduce unreacted reactants from the final product. google.com This method bypasses the neutralization, extraction, and washing stages entirely. google.com After the esterification reaction, the product is passed through adsorption towers containing materials like macroporous absorbent resin and ion exchange resin. google.com This technique effectively reduces the acid number without generating wastewater. google.com A key benefit is that the ion exchange resins can be regenerated and recycled after saturation, making it an energy-saving and environmentally protective process that can improve the final product yield by over 5%. google.com

The development of novel catalyst systems also contributes to cleaner production. While traditional catalysts include p-toluenesulfonic acid, newer methods employ methanesulfonic acid or pyrovinic acid. google.compatsnap.comgoogle.com Furthermore, the use of heterogeneous solid acid catalysts presents economic and environmental advantages due to their ease of separation from the product and potential for recovery and reuse. sumitomo-chem.co.jp For instance, high-performance niobium catalysts have been developed for the synthesis of propylene (B89431) glycols, demonstrating high activity and selectivity over extended periods in a fixed-bed reactor system, which simplifies the process and allows for energy recovery. sumitomo-chem.co.jp

The table below outlines and compares different clean production methodologies for TPGDA, highlighting the key reagents and process steps that contribute to a more environmentally friendly synthesis.

Interactive Data Table: Comparison of Clean Production Methods for TPGDA

| Parameter | Method 1: Magnesium Polysilicate Adsorption patsnap.com | Method 2: Resin Exchange Adsorption google.com | Method 3: Methanesulfonic Acid Catalyst google.com |

|---|---|---|---|

| Reactants | Tripropylene glycol, Acrylic acid | Tripropylene glycol (44 wt%), Acrylic acid (37.4 wt%) | Tripropylene glycol (600g), Acrylic acid (500g) |

| Catalyst | p-Toluenesulfonic acid or Methanesulfonic acid | Pyrovinic acid (2.2 wt%) | Methanesulfonic acid (100g) |

| Solvent | Toluene, Cyclohexane | Hexamethylene (16 wt%) | n-Hexane (600g) |

| Purification Innovation | Neutralization followed by adsorption with magnesium polysilicate to remove salts. | Passing the product through macroporous absorbent and ion exchange resin towers. | Post-reaction washing with soda ash and sodium chloride solutions. |

| Key Advantage | Fundamentally solves organic wastewater pollution by avoiding extensive washing. | Produces virtually no wastewater, and resins can be regenerated and recycled. Improves yield by >5%. | Simpler process with fewer additives compared to some traditional methods. |

| Waste Reduction | Drastically reduces aqueous waste from washing steps. | Eliminates wastewater from neutralization and washing. | Reduces byproducts and wastewater compared to older techniques. google.com |

Modification Strategies for Enhanced this compound Variants

Standard this compound (TPGDA) is a versatile difunctional monomer used as a reactive diluent in energy-curable coatings and inks due to its low viscosity and high reactivity. sfdchem.comatamanchemicals.com However, to meet the demands of advanced applications, various modification strategies have been developed to synthesize TPGDA variants with tailored and enhanced properties. sfdchem.com These strategies include copolymerization, graft polymerization, and the formation of composites and mixtures.

Copolymerization is a key strategy for creating novel polymer supports. For example, a highly flexible and stable copolymer, tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA), has been synthesized via suspension polymerization. nih.gov This modified resin serves as a solid support for peptide synthesis. nih.gov The inherent flexibility and hydrophilicity of the TRPGGDA cross-linker provide the resulting resin with superior swelling and solvation capabilities in all solvents used in peptide synthesis compared to traditional resins. nih.gov This innovation is cost-effective as it bypasses the initial functionalization steps typically required for styrene-based supports. nih.gov

Grafting is another powerful technique used to modify surfaces and create materials with new functionalities. Radiation-induced grafting has been successfully used to graft TPGDA onto waste tire dust (WTD). unimap.edu.myunimap.edu.my In this process, an electron beam activates the WTD, allowing the TPGDA monomer to form covalent bonds with the WTD backbone. unimap.edu.my This modification introduces a high number of carbonyl groups onto the WTD surface, resulting in a grafted copolymer with a thicker, swelled, and coated morphology. unimap.edu.my Such techniques demonstrate the potential to functionalize and upcycle waste materials into valuable composites. unimap.edu.myunimap.edu.my

The formation of nanocomposites offers a pathway to enhance the physical properties of TPGDA-based materials. Nanocomposites have been created by the in-situ physical cross-linking of TPGDA with cationically exchanged montmorillonite (B579905) clay. researchgate.nettobreg.org The incorporation of the modified montmorillonite into the TPGDA polymer matrix has been shown to significantly improve the dielectric properties of the resulting material, including AC conductivity and the dielectric constant, over a high-frequency range. tobreg.org

Finally, creating blends or mixtures is a straightforward approach to tune the properties of TPGDA for specific applications. For material jetting and 3D printing, TPGDA has been mixed with Triethylene glycol methyl ether (TGME), a high-boiling-point solvent, to create a jettable support material. core.ac.ukresearchgate.net The addition of TGME effectively reduces the mechanical properties of the cured TPGDA structure, with the Young's modulus decreasing from 575 MPa to 27 MPa. core.ac.uk This modification allows the support structures to be easily removed after the fabrication process is complete. core.ac.ukresearchgate.net

The table below summarizes these modification strategies and the resulting enhancements.

Interactive Data Table: Modification Strategies for TPGDA Variants

| Modification Strategy | Variant/Composite | Enhanced Properties | Primary Application | Reference |

|---|---|---|---|---|

| Copolymerization | PS-TRPGGDA | Increased flexibility, swelling, and solvation | Solid-phase peptide synthesis | nih.gov |

| Graft Polymerization | TPGDA-grafted Waste Tire Dust | Functionalized surface with carbonyl groups | Upcycling of waste materials | unimap.edu.myunimap.edu.my |

| Nanocomposite Formation | TPGDA/Montmorillonite | Improved AC conductivity and dielectric constant | Advanced dielectric materials | researchgate.nettobreg.org |

| Blending/Mixing | TPGDA with TGME | Reduced mechanical modulus for easy removal | Removable support material for 3D printing | core.ac.ukresearchgate.net |

Polymerization Kinetics and Reaction Mechanisms of Tripropylene Glycol Diacrylate

Free Radical Polymerization Pathways

The fundamental mechanism driving the polymerization of TPGDA is free radical polymerization. atamanchemicals.com This process transforms the liquid monomer into a solid, cross-linked polymer network. The reaction is typically initiated by generating free radicals, which can be achieved through methods like exposure to UV light or electron beams.

The initiation of free radical polymerization in TPGDA involves the creation of initial radical species. This can be accomplished without a conventional photoinitiator through the use of certain halogenated monomers. For instance, pentabromophenyl methacrylate (B99206) (PBPMA) can release bromine radicals upon UV irradiation. Both these bromine radicals and the resultant tetrabromophenyl methacrylate radicals are capable of adding to the acrylic double bonds of TPGDA, thereby initiating the polymerization process. bohrium.com

Another approach involves the use of photoinitiators that generate free radicals upon exposure to light. For example, photoinitiator systems based on flavone (B191248) in combination with a tertiary amine hydrogen donor can generate aminoalkyl free radicals through an electron/proton transfer process, which then initiate the polymerization of TPGDA. jlu.edu.cnjlu.edu.cn Similarly, carbon dots, when used as a photosensitizer with onium salts, can facilitate the free radical photopolymerization of TPGDA through a photoinduced electron transfer protocol. nih.govd-nb.info

Termination of the polymerization process occurs when the growing radical chains are deactivated. This can happen through various mechanisms, including the recombination of two macroradicals. cnrs.fr The rate of termination is affected by the viscosity of the system; as polymerization proceeds and viscosity increases, the mobility of the large polymer chains decreases, which can slow down the termination rate, a phenomenon known as the gel effect. researchgate.net

Photopolymerization (UV Curing) of Tripropylene (B76144) Glycol Diacrylate

Photopolymerization, or UV curing, is a widely used method for polymerizing TPGDA, offering rapid and efficient curing. multichemindia.comtandfonline.com This process relies on photoinitiators that absorb UV light and generate the free radicals necessary to start the polymerization. The kinetics of UV curing are complex and influenced by the photoinitiator system, environmental factors, and the composition of the formulation itself. researchgate.nettandfonline.comepfl.ch

The choice of photoinitiator is critical to the efficiency of the UV curing process. sinocurechem.com Photoinitiators are broadly classified into two types: Type I, which undergo cleavage to form radicals, and Type II, which abstract a hydrogen atom from a co-initiator. researchgate.net The effectiveness of a photoinitiator system depends on its ability to absorb light at the wavelength of the UV source and efficiently generate radicals. researchgate.net

Specific photoinitiator systems have been studied for their effectiveness in TPGDA polymerization. One such system is flavone used in conjunction with a tertiary amine hydrogen donor, like ethyl 4-N,N'-dimethylaminobenzoate (EDAB). jlu.edu.cnjlu.edu.cn This combination can achieve a high rate of polymerization and final double bond conversion, comparable to some commercial systems. jlu.edu.cnresearchgate.net The mechanism involves the excited flavone molecule undergoing an electron/proton transfer with the tertiary amine to produce an aminoalkyl free radical, which then initiates the polymerization. jlu.edu.cn

Hydroxy alkylphenones are another class of photoinitiators used in TPGDA curing. researchgate.net For example, 1-hydroxycyclohexyl phenyl ketone is a commonly used photoinitiator. sinocurechem.comhgxx.org These types of initiators have been shown to be effective, and their performance can be influenced by factors like temperature. researchgate.net

Below is an interactive table summarizing the performance of a Flavone/EDAB photoinitiator system in the polymerization of TPGDA.

Table 1: Polymerization Kinetics of TPGDA with Flavone/EDAB System

| Photoinitiator System | Rate of Polymerization (Rp) (s⁻¹) | Final Double Bond Conversion (DCf) (%) |

|---|---|---|

| Flavone/EDAB | 0.58 | 97 |

| Benzophenone/EDAB (Commercial Control) | ~0.58 | ~97 |

Data sourced from studies on the photopolymerization of TPGDA using a flavone/tertiary amine system. jlu.edu.cnresearchgate.net

Environmental factors play a significant role in the photopolymerization of TPGDA. The presence of oxygen is a major inhibitor of free radical polymerization, leading to an induction period at the start of the reaction. researchgate.netradtech.org During this period, the generated free radicals are scavenged by dissolved oxygen, preventing polymerization until the oxygen is consumed. kpi.ua The length of this induction period is inversely related to temperature, as the solubility of oxygen in the monomer decreases with increasing temperature. osti.govresearchgate.net

Light intensity is another critical factor. Higher light intensity generally leads to a faster curing rate and higher final conversion of the monomer. researchgate.netdoi.org This is because a higher intensity generates a greater concentration of free radicals, leading to more efficient initiation. kpi.uaresearchgate.net However, for some systems, there may be an optimal light intensity beyond which the curing rate and conversion may decrease. researchgate.net

The following table provides an overview of how different environmental factors can impact the curing kinetics of TPGDA.

Table 2: Influence of Environmental Factors on TPGDA Curing

| Environmental Factor | Effect on Curing Kinetics |

|---|---|

| Oxygen | Causes an induction period, inhibiting the start of polymerization. researchgate.netradtech.org |

| Temperature | Generally increases polymerization rate by reducing viscosity; decreases oxygen inhibition. researchgate.netresearchgate.net |

| Light Intensity | Higher intensity typically leads to faster curing and higher conversion. researchgate.netdoi.orgresearchgate.net |

Effect of Environmental Factors on Curing Kinetics

Temperature Dependence of Polymerization Rate and Induction Period

The temperature at which the photopolymerization of TPGDA occurs significantly affects both the rate of polymerization and the induction period. The induction period, a delay before the onset of polymerization, is strongly influenced by temperature. researchgate.netosti.gov Studies have shown that the induction period decreases as the temperature increases. osti.govresearchgate.net This is primarily attributed to the decreased solubility of oxygen in the acrylate (B77674) monomer at higher temperatures. osti.govsci-hub.se Oxygen is a potent inhibitor of free-radical polymerization. researchgate.net

The effect of temperature on the polymerization rate itself can be more complex and is often dependent on the type of photoinitiator used. osti.govresearchgate.net For TPGDA, which has a relatively low viscosity, the polymerization rate may show little increase or even be independent of temperature in certain systems. researchgate.net However, in other cases, an increase in temperature up to around 90°C can lead to a higher polymerization rate. researchgate.net Beyond this temperature, thermal polymerization can begin to interfere with the photopolymerization process. researchgate.net

Real-time FTIR spectroscopy is a common technique used to study these kinetics. researchgate.netosti.govresearchgate.net Research has demonstrated a clear correlation between the increase in temperature and a reduction in the induction period. researchgate.net For instance, the concentration of dissolved oxygen in TPGDA at 100°C is only about 15% of that at 10°C. sci-hub.se

Table 1: Effect of Temperature on the Induction Period of TPGDA Photopolymerization

| Temperature (°C) | Relative Oxygen Concentration | Induction Period |

| 10 | High | Longest |

| 25 | Medium | Intermediate |

| 100 | Low (approx. 15% of 10°C value) sci-hub.se | Shortest |

This table provides a qualitative representation based on the inverse relationship between temperature, oxygen solubility, and the induction period as described in the literature.

Oxygen Inhibition and its Mitigation

Oxygen is a well-known and highly effective inhibitor of free-radical polymerization, including that of TPGDA. researchgate.netgoogle.com It can interact with both the excited photoinitiator molecules and the propagating radicals, forming unreactive peroxy radicals. radtech.orgresearchgate.net This process significantly slows down or completely halts the polymerization reaction, particularly at the surface of the coating, leading to a tacky, uncured finish. radtech.org The concentration of dissolved oxygen in an acrylate photopolymer under atmospheric conditions is significant enough to compete with the photoinitiator system. researchgate.net

Several strategies have been developed to mitigate the effects of oxygen inhibition in TPGDA polymerization:

Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen or carbon dioxide, displaces oxygen from the curing zone, effectively eliminating inhibition. ulaval.ca

Physical Barriers: Using protective films or waxes that migrate to the surface can create a physical barrier to oxygen diffusion. ulaval.ca

High Light Intensity: Increasing the intensity of the UV light can generate a higher concentration of free radicals, which helps to consume the dissolved oxygen more rapidly and initiate polymerization. radtech.org

Chemical Additives: The inclusion of oxygen scavengers or co-additives is a common and effective method.

Amines: Tertiary amines can react with peroxy radicals to regenerate active radicals. radtech.org

Thiols: Thiol-containing compounds are highly effective as they can donate a hydrogen atom to the peroxy radical, thereby regenerating an active radical and continuing the polymerization chain. uiowa.edu The addition of thiols has been shown to significantly reduce the oxygen-affected layer and increase surface conversion. researchgate.net

Phosphines: Triphenylphosphine (B44618) (TPP) is another effective oxygen scavenger that reacts with peroxy radicals to form triphenylphosphine oxide and an alkoxy radical, which can reinitiate polymerization. ulaval.ca Studies have shown that the addition of TPP can dramatically increase the final conversion of TPGDA. For example, one study reported an increase in conversion from 34% without TPP to 75% and 90% with 4 wt% and 6 wt% of TPP, respectively. ulaval.ca

Table 2: Mitigation Strategies for Oxygen Inhibition in TPGDA Polymerization

| Mitigation Strategy | Mechanism of Action |

| Inert Gas (e.g., Nitrogen) | Displaces oxygen from the curing environment. ulaval.ca |

| Physical Barriers (e.g., Waxes, Films) | Prevents oxygen from diffusing into the coating surface. ulaval.ca |

| High Light Intensity | Increases the rate of radical generation to overcome the inhibitory effect of oxygen. radtech.org |

| Chemical Additives (e.g., Amines, Thiols, Phosphines) | React with and consume oxygen or unreactive peroxy radicals to allow polymerization to proceed. radtech.orgulaval.cauiowa.edu |

Light Intensity and Exposure Energy Parameters

The intensity of the light source and the total exposure energy are critical parameters in the photopolymerization of TPGDA. doi.org The rate of polymerization is directly influenced by the light intensity; a higher intensity leads to a greater concentration of initiating radicals and thus a faster reaction. kpi.uaresearchgate.net

Research has consistently shown that increasing the light intensity results in a shorter induction time and a higher rate of polymerization. kpi.uaresearchgate.net For example, in the photopolymerization of diacrylates, both the time to reach the peak reaction rate and the induction time (time for 1% conversion) decrease as light intensity increases. kpi.ua Furthermore, higher light intensity can lead to a higher final monomer conversion. doi.orgkpi.ua In one study, increasing the light intensity from 30 mW/cm² to 60 mW/cm² for a TPGDA formulation resulted in the maximum conversion rate rising from 50% to 80%. doi.org

However, the relationship is not always linear, and at very high intensities, other factors may come into play. The total exposure energy, which is a product of light intensity and exposure time, is also a key factor. Achieving a sufficient exposure dose is necessary to ensure complete curing through the depth of the material.

Table 3: Effect of Light Intensity on TPGDA Photopolymerization

| Light Intensity | Polymerization Rate | Induction Period | Final Conversion |

| Low | Slower | Longer | Lower |

| High | Faster | Shorter | Higher |

This table provides a qualitative summary based on findings that higher light intensity increases polymerization rate and final conversion while decreasing the induction period. doi.orgkpi.uaresearchgate.net

Monomer Functionality and Conversion Studies

TPGDA is a difunctional monomer, meaning each molecule has two acrylate groups that can participate in polymerization. atamanchemicals.com This difunctionality allows for the formation of a cross-linked polymer network, which is responsible for the final properties of the cured material.

The functionality of the monomers in a formulation has a significant impact on the polymerization kinetics and the final monomer conversion. While TPGDA is difunctional, it is often compared to or used in conjunction with monofunctional or higher-functionality monomers like trimethylolpropane (B17298) triacrylate (TMPTA), which is trifunctional. doi.org

Studies have shown that TPGDA, with its flexible backbone, can achieve high conversion rates. doi.org In comparison, trifunctional monomers like TMPTA can sometimes exhibit lower final conversion rates. doi.org This is because the rapid formation of a highly cross-linked, dense network (gelation) can restrict the mobility of the remaining unreacted monomer and radical species, a phenomenon known as diffusion control. doi.org While TPGDA also forms a cross-linked network, its greater flexibility compared to more rigid monomers may allow for higher conversion before vitrification significantly hinders the reaction. doi.org Research has indicated that TPGDA can achieve double-bond conversions of over 80% under certain conditions.

Table 4: Functionality and Conversion of Acrylate Monomers

| Monomer | Functionality | Typical Conversion Behavior |

| Tripropylene Glycol Diacrylate (TPGDA) | 2 | High conversion due to good flexibility. doi.org |

| Trimethylolpropane Triacrylate (TMPTA) | 3 | Can have lower final conversion due to rapid gelation and diffusion limitations. doi.org |

| 1,6-Hexanediol Diacrylate (HDDA) | 2 | Often compared with TPGDA, with TPGDA noted for faster polymerization rates. doi.org |

Electron Beam (EB) Curing Processes

Electron beam (EB) curing is an alternative method to UV curing for polymerizing TPGDA and other acrylate-based formulations. atamanchemicals.comatamanchemicals.com This technology utilizes a beam of high-energy electrons to initiate polymerization. radtech-europe.com

Comparison with UV Curing Mechanisms

The fundamental difference between UV and EB curing lies in the initiation mechanism.

UV Curing: This process requires the presence of photoinitiators in the formulation. radtech-europe.com These molecules absorb UV light and generate the free radicals necessary to start the polymerization chain reaction. radtech-europe.com The penetration of UV light can be limited, especially in pigmented or thick coatings.

EB Curing: In EB curing, the high-energy electrons directly interact with the monomer and oligomer molecules, creating free radicals without the need for a photoinitiator. radtech-europe.comacs.org This offers a significant advantage for applications where residual photoinitiators or their byproducts are undesirable, such as in food packaging. acs.org The electrons have much higher energy and greater penetration power than UV photons, allowing for the curing of thicker and more opaque materials. acs.orgebeammachine.com

As a result of the direct initiation, EB curing can lead to a higher degree of crosslinking and superior mechanical properties compared to UV-cured materials. ekb.eg Furthermore, since EB curing is not dependent on light absorption by a photoinitiator, it is less affected by issues like oxygen inhibition at the surface, although the process is typically carried out under an inert nitrogen atmosphere to ensure complete cure and prevent ozone generation.

Dosing Parameters and Cured Material Properties

In EB curing, the "dose" refers to the amount of energy absorbed by the material, typically measured in units of kiloGray (kGy). The dose is a critical parameter that directly influences the final properties of the cured TPGDA.

The properties of the resulting polymer network, such as the glass transition temperature (Tg), Young's modulus, and crosslink density, are strongly dependent on the applied EB dose. researchgate.netresearchgate.net

Grafting Yield: In studies involving grafting TPGDA onto other substrates using EB radiation, the grafting yield has been shown to increase with an increasing absorbed dose up to an optimal point. unimap.edu.my

Mechanical Properties: The mechanical strength and modulus of the cured TPGDA generally increase with the EB dose as a more complete and densely cross-linked network is formed. researchgate.netresearchgate.net For example, studies on TPGDA/liquid crystal mixtures have shown that the Young's modulus and rubbery state modulus are significantly affected by the EB dose. researchgate.net

Glass Transition Temperature (Tg): The Tg of the cured polymer also varies with the EB dose, reflecting changes in the crosslink density and polymer chain mobility. researchgate.net

Optimizing the EB dose is crucial; a dose that is too low will result in an incomplete cure and poor mechanical properties, while an excessively high dose may lead to polymer degradation. For instance, in one study, a maximum grafting yield for TPGDA was achieved at an irradiation dose of 60 kGy. unimap.edu.my

Table 5: EB Dosing and its Effect on TPGDA Material Properties

| EB Dose | Crosslink Density | Mechanical Strength (e.g., Young's Modulus) | State of Cure |

| Low | Low | Poor | Incomplete |

| Optimal | High | High | Complete |

| Excessively High | May decrease due to degradation | May decrease | Potential for material degradation |

This table provides a generalized summary of the relationship between EB dose and the properties of the cured TPGDA polymer, based on principles described in the literature. researchgate.netresearchgate.netunimap.edu.my

Radiation-Induced Polymerization in Aqueous Media

The polymerization of TPGDA can be initiated by exposure to sources of free radicals, such as those generated during the radiolysis of water. atamanchemicals.comresearchgate.net In aqueous solutions, the primary reactive species formed from water radiolysis are the hydroxyl radical (•OH), the hydrated electron (eaq-), and the hydrogen atom (H•). researchgate.netiaea.org

Pulse radiolysis studies have been instrumental in determining the reactivity of TPGDA with the primary products of water radiolysis. researchgate.net The rate constants for these reactions are crucial for understanding the initial steps of polymerization.

The reaction of TPGDA with the hydrated electron (eaq-) is very rapid. The rate constant for this reaction has been determined to be (2.9 ± 0.19) x 109 dm3 mol-1 s-1. researchgate.net The hydrated electron adds to the acrylate group, forming a radical anion. researchgate.net The subsequent reactions of this radical anion are pH-dependent. researchgate.net

The hydroxyl radical (•OH), a powerful oxidizing species, also reacts efficiently with TPGDA. researchgate.netiaea.org The rate constant for the reaction of •OH with TPGDA is 1.3 x 109 dm3 mol-1 s-1. researchgate.net The primary mechanism of this reaction is the addition of the hydroxyl radical to the carbon-carbon double bond of the acrylate moiety. researchgate.net This addition leads to the formation of an α-carboxyalkyl radical. researchgate.net Unlike the reaction with the hydrated electron, the transient species formed from the reaction with •OH radicals are not affected by pH changes. researchgate.net

The hydrogen atom (H•) is another primary radiolytic species that can initiate polymerization. While less reactive than the hydroxyl radical, it can also add to the double bonds of the acrylate groups, contributing to the formation of radical species that propagate the polymerization chain. researchgate.netiaea.org

A summary of the rate constants for the reaction of TPGDA with primary radiolytic species is presented in the table below.

| Radiolytic Species | Rate Constant (dm3 mol-1 s-1) |

| Hydrated Electron (eaq-) | (2.9 ± 0.19) x 109 researchgate.net |

| Hydroxyl Radical (•OH) | 1.3 x 109 researchgate.net |

| Hydrogen Atom (H•) | Diffusion-controlled researchgate.netiaea.org |

The transient species formed during the radiation-induced polymerization of TPGDA have been characterized using pulse radiolysis techniques.

The addition of the hydroxyl radical to the acrylate group of TPGDA results in the formation of an α-carboxyalkyl radical. This transient species exhibits a characteristic absorption spectrum with a maximum around 300 nm. researchgate.netnih.gov The decay of this transient species is dependent on factors such as the monomer concentration and the dose rate, indicating that it undergoes further reactions, including propagation and termination steps. researchgate.net

The radical anion formed from the reaction with the hydrated electron also has a distinct absorption spectrum, which is pH-dependent. researchgate.net This radical anion is a key intermediate that preferentially undergoes propagation reactions, contributing to the growth of polymer chains. researchgate.net

The decay kinetics of these transient species provide insights into the subsequent polymerization and crosslinking reactions. The rate of decay is influenced by the concentration of the monomer and the presence of other reactive species, reflecting the complex interplay of propagation, termination, and crosslinking events. researchgate.net

| Transient Species | Formation Reaction | Absorption Maximum (nm) |

| α-carboxyalkyl radical | TPGDA + •OH | ~300 researchgate.netnih.gov |

| Radical anion | TPGDA + eaq- | pH-dependent researchgate.net |

This compound is a highly effective crosslinking agent, a property attributed to its two acrylate functionalities. sfdchem.com This efficiency is particularly evident in polymer matrices when subjected to radiation.

In a poly(vinyl alcohol) (PVA) matrix, the inclusion of a small amount of TPGDA significantly enhances the crosslinking efficiency. For instance, the presence of just 1% TPGDA was shown to reduce the gelation dose (Dgel) from 1.1 kGy to 0.2 kGy. researchgate.net This substantial reduction in the required radiation dose to form a gel demonstrates the potent crosslinking ability of TPGDA. researchgate.net The difunctional nature of TPGDA allows it to form bridges between polymer chains, creating a robust three-dimensional network. sfdchem.com

The crosslinking process initiated by radiation involves the formation of radicals on both the polymer matrix and the TPGDA molecules. These radicals can then combine, leading to the formation of covalent bonds that link the polymer chains together, resulting in a crosslinked network with enhanced mechanical and thermal properties.

Structure Property Relationships in Tripropylene Glycol Diacrylate Derived Polymers

Influence of Tripropylene (B76144) Glycol Diacrylate Chemical Architecture on Polymer Network Formation

The chemical architecture of Tripropylene glycol diacrylate (TPGDA) is fundamental to the formation of polymer networks. As a difunctional acrylate (B77674) monomer, TPGDA possesses two acrylate groups that can participate in polymerization reactions. cymitquimica.comatamanchemicals.com When exposed to free radicals, typically generated by UV or electron beam radiation, these acrylate groups undergo rapid polymerization, leading to the creation of cross-linked polymer networks. atamanchemicals.com This process is a form of free-radical photopolymerization. researchgate.net

The structure of TPGDA, which includes a tripropylene glycol core, provides a degree of flexibility to the resulting polymer network. atamanchemicals.comcymitquimica.com The presence of multiple acrylate groups allows for the formation of a three-dimensional network structure upon curing. sigmaaldrich.comtci-thaijo.org The degree of crosslinking can be influenced by varying the proportion of TPGDA in a formulation. researchgate.net This ability to form cross-linked networks is a key factor in the enhancement of mechanical properties in the final polymer. sigmaaldrich.comsfdchem.com For instance, in UV-curable coatings for wood, the inclusion of TPGDA has been shown to improve hardness and scratch resistance.

The difunctional nature of this compound (TPGDA), meaning it has two polymerizable acrylate groups, allows it to act as a crosslinking agent. windows.net During polymerization, TPGDA molecules form bridges between polymer chains, creating a three-dimensional network. The concentration of TPGDA in the formulation directly influences the crosslink density of the resulting polymer. researchgate.netimim.pl A higher concentration of TPGDA leads to a higher crosslink density, which in turn affects the material's properties. researchgate.net

The network topology is characterized by the interconnectedness of the polymer chains. The branched polyether backbone of TPGDA contributes to the specific architecture of this network. windows.net The formation of these crosslinked networks is responsible for improvements in mechanical characteristics such as hardness, adhesion, and chemical resistance. sfdchem.com Studies have shown that increasing the crosslink density through the use of multifunctional monomers like TPGDA generally results in harder and more scratch-resistant coatings compared to conventional thermal curing systems. researchgate.net For example, TPGDA has been effectively used to increase the gel fraction in ultra-high molecular weight polyethylene, indicating efficient crosslinking. imim.pl

Rheological Behavior of this compound Formulations

The rheological behavior of formulations containing this compound (TPGDA) is significantly influenced by its inherent low viscosity. atamanchemicals.comchemiteca.com This property makes it an effective reactive diluent, reducing the viscosity of more viscous oligomers and resins in a formulation, which facilitates easier handling and application. atamanchemicals.com The viscosity of TPGDA-containing formulations is a critical parameter for processes like inkjet printing, where a specific viscosity range is required for reliable jetting performance. core.ac.uk

The viscosity of this compound (TPGDA) formulations is highly dependent on both temperature and composition. Research has shown that the viscosity of binary mixtures of TPGDA and epoxy acrylate (EA) decreases as the temperature increases. researchgate.net This temperature dependence can be effectively described by the Andrade equation, which provides a good correlation between viscosity and temperature for these mixtures. researchgate.net

Below is a table showing the viscosity of Epoxy Acrylate (EA) and TPGDA binary mixtures at different temperatures and mass ratios. researchgate.net

| Mass Ratio (EA:TPGDA) | Viscosity at 298.15 K (mPa·s) | Viscosity at 303.15 K (mPa·s) | Viscosity at 308.15 K (mPa·s) | Viscosity at 313.15 K (mPa·s) |

| 1:0 | 25890 | 14850 | 8954 | 5632 |

| 4:1 | 3589 | 2245 | 1478 | 1009 |

| 3:2 | 879 | 598 | 423 | 310 |

| 1:1 | 245 | 180 | 136 | 106 |

| 2:3 | 89 | 69 | 55 | 45 |

| 1:4 | 45 | 36 | 30 | 25 |

| 0:1 | 15 | 13 | 11 | 9 |

Mechanical Property Enhancement through this compound Incorporation

The addition of this compound (TPGDA) to polymer composites can significantly influence their tensile strength and Young's modulus. For instance, in studies involving UV-curable epoxy acrylate films, the incorporation of TPGDA as a reactive diluent contributes to the baseline mechanical properties. A pure epoxy acrylate film was reported to have a tensile strength of 12.9 MPa and a Young's modulus of 933.8 MPa. nih.gov

In another example, a cured polymer composed solely of TPGDA exhibited a tensile strength of 38 MPa (5500 psi) and a Young's modulus of 1550 MPa (225,000 psi). windows.netchemiteca.com The addition of other components can modify these properties. For example, when TPGDA was blended with triethylene glycol methyl ether (TGME) to create a support material for 3D printing, the Young's modulus was intentionally reduced from 575 MPa (for pure TPGDA in that specific study) to as low as 27 MPa with 30% TGME. core.ac.ukresearchgate.net This demonstrates the tunability of mechanical properties by adjusting the formulation's composition.

The table below presents typical mechanical properties of a polymer cured with TPGDA.

| Property | Value |

| Tensile Strength | 38 MPa (5500 psi) windows.netchemiteca.com |

| Young's Modulus | 1550 MPa (225,000 psi) windows.netchemiteca.com |

| Elongation at Break | 5% windows.netchemiteca.com |

This compound (TPGDA) is known to contribute positively to the impact resistance and hardness of cured polymer formulations. The cross-linked network formed by TPGDA during polymerization leads to a harder and more durable surface. sfdchem.com This makes it a valuable component in coatings that require good abrasion and scratch resistance. atamanchemicals.com

The table below summarizes some of the typical cured properties related to hardness.

| Property | Value |

| Young's Modulus | 1550 MPa (225,000 psi) chemiteca.com |

| Glass Transition Temperature (Tg) | 80°C chemiteca.com |

Flexibility and Ductility

Polymers derived from this compound (TPGDA) are noted for their flexibility, a characteristic largely attributed to the branched alkyl polyether backbone of the TPGDA monomer. atamanchemicals.com This structural feature imparts a degree of movement within the polymer network, allowing it to bend and deform without immediate failure. sfdchem.com Formulations incorporating TPGDA are characterized by good flexibility and a rapid cure speed that does not result in brittleness. atamanchemicals.comlongchangchemical.com The low viscosity of TPGDA also contributes to its utility, enhancing the flow and processing characteristics of the materials it is used in. sfdchem.comatamanchemicals.comulprospector.com

The flexibility of TPGDA-based polymers can be tailored. For instance, in the development of flexible materials for high-resolution 3D printing, TPGDA is used as a cross-linker. nih.gov While high concentrations of TPGDA can lead to stiffer materials due to increased cross-linking density, lower fractions allow for the creation of more ductile and flexible structures. nih.gov Research has shown that combining TPGDA with other monomers, such as 2-phenoxyethyl acrylate (POEA), can result in polymer networks with long, flexible chains, yielding ductile materials. nih.gov This adaptability makes TPGDA a valuable component in applications requiring materials that can withstand mechanical stress, such as flexible coatings and adhesives. sfdchem.com

Thermal Stability and Degradation Behavior of Cured this compound Systems

The thermal stability of cured TPGDA systems is a critical factor in their application. Pure, cured TPGDA exhibits a single-stage degradation process that occurs between 350°C and 500°C. core.ac.uk However, when TPGDA is part of a composite material, its degradation behavior can change.

In a study involving a TPGDA-based polymeric support ink, the introduction of tri(ethylene glycol) monomethyl ether (TGME) led to a two-stage degradation process. core.ac.uk The first stage, observed between 150°C and 250°C, was attributed to the evaporation of TGME. core.ac.uk The second stage, with a maximum degradation temperature of around 400°C, corresponded to the degradation of the cured TPGDA. core.ac.uk

The following table summarizes the thermal properties of support structures fabricated with different ink formulations:

| TGME Content (%) | T5% (°C) | Tmax1 (°C) | Tmax2 (°C) |

| 0 | 308.54 | N/A | 403.82 |

| 10 | 202.24 | 200.15 | 408.80 |

| 20 | 157.78 | 196.62 | 403.85 |

| 30 | 148.83 | 189.58 | 405.45 |

| T5% is the temperature at which 5% weight loss occurs. Tmax1 and Tmax2 are the temperatures of maximum weight loss rate for the first and second degradation stages, respectively. | |||

| Data sourced from a study on TPGDA-based polymeric support ink. core.ac.uk |

The kinetics of the photopolymerization of TPGDA are also influenced by temperature. One study found that the induction period for polymerization strongly decreases with increasing temperature, a phenomenon attributed to the decreased solubility of oxygen in the acrylate. researchgate.net The polymerization rate itself can exhibit complex temperature-dependent behavior. researchgate.net

Dielectric Properties of this compound and its Composites

TPGDA is recognized for its balance of dielectric and structural properties. core.ac.uk Research into its dielectric characteristics often involves its use in nanocomposites and blends.

Ionic Conductivity and Dielectric Permittivity Studies

Studies on TPGDA and its composites have revealed important insights into their dielectric behavior. In nanocomposites formed with montmorillonite (B579905), the addition of TPGDA was found to improve AC conductivity, the dielectric constant, tangent loss, and dielectric loss. researchgate.nettobreg.org

The dielectric response of these monomers is influenced by both the dipole moment and ionic impurities. mdpi.com At high frequencies, the dielectric constant remains stable, reflecting the static dielectric constant of the monomer. mdpi.com

Effect of Molecular Weight and Impurities on Electrical Properties

Inorganic ions present as impurities in the initial monomer can have detrimental effects on the final material's properties, leading to increased electrical conductivity. mdpi.comresearchgate.net An ionic hopping model has been used to estimate ion concentrations and diffusion constants in these systems. mdpi.comresearchgate.net

The following table presents the fitting parameters from the Arrhenius and VTF equations for TPGDA:

| Parameter | Value |

| σ₀ (S/m) | 0.21 x 10⁻¹ |

| Eₐ (eV) | 0.230 |

| σ₀ is the pre-exponential factor and Eₐ is the activation energy from the Arrhenius equation. | |

| Data sourced from a study on the dielectric properties of poly(propylene glycol) diacrylate monomers. mdpi.com |

Solvent Resistance of Cured this compound Materials

Cured materials derived from TPGDA generally exhibit good resistance to various environmental factors, including chemicals and moisture. sfdchem.com This property is crucial for applications where the material will be exposed to different solvents. longchangchemical.com

Advanced Analytical and Characterization Methodologies for Tripropylene Glycol Diacrylate and Its Polymers

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for real-time monitoring of the polymerization of TPGDA. These techniques allow for the quantitative analysis of the conversion of monomer to polymer by tracking changes in specific chemical bonds.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the kinetics of photopolymerization reactions of multifunctional acrylates like TPGDA. researchgate.netresearchgate.net This technique monitors the decrease in the concentration of acrylate (B77674) double bonds (C=C) as the polymerization proceeds. The C=C stretching vibration peak, typically found around 1630 cm⁻¹, is a key indicator of the extent of the reaction. escholarship.org

The rapid scanning capabilities of FTIR allow for high time resolution, making it possible to track fast polymerization processes. researchgate.net Studies have utilized real-time FTIR-Attenuated Total Reflection (ATR) spectroscopy to investigate the influence of various factors on the polymerization kinetics of TPGDA. These factors include temperature, photoinitiator type and concentration, light intensity, and monomer functionality. researchgate.net For instance, research has shown that while in some systems an increase in temperature leads to a distinct rise in polymerization rate, in TPGDA, the rate shows little to no dependence on temperature, depending on the photoinitiator used. researchgate.net

Furthermore, real-time FTIR has been instrumental in studying the phenomenon of "dark curing," where polymerization continues after the initial light exposure has ceased. epfl.ch In TPGDA systems, it was observed that chain propagation can continue for several seconds in the dark after a brief, intense light pulse, ultimately achieving a conversion rate similar to that of continuous exposure. escholarship.org

Key findings from FTIR studies on TPGDA photopolymerization include:

The disappearance of the FTIR spectrum peak around 810 cm⁻¹ confirms the development of a crosslinked network. researchgate.nettci-thaijo.org

The conversion of double bonds and the rate of photopolymerization are affected by the viscosity and double bond concentration of the formulation. researchgate.net

Real-time Near-Infrared (RTIR) Spectroscopy

Real-time near-infrared (RTIR) spectroscopy serves as another effective method for monitoring the polymerization kinetics of TPGDA. This technique tracks the disappearance of the first overtone of the =C-H stretching vibration of the acrylate double bonds. One of the key advantages of RTIR is its ability to be used with fiber optics, allowing for remote and in-situ monitoring of the curing process.

Research has employed RTIR to monitor the polymerization kinetics of TPGDA using various photosensitizers and co-initiators. jlu.edu.cn This allows for a direct comparison of the efficiency of different photoinitiating systems in promoting the polymerization of TPGDA. jlu.edu.cn

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-Differential Scanning Calorimetry (Photo-DSC) is a thermal analysis technique that measures the heat flow associated with a material's transitions as a function of temperature or time when exposed to UV light. researchgate.net It is widely used to study the kinetics of photopolymerization reactions by measuring the exothermic heat released during the process. mdpi.com The total heat evolved is directly proportional to the extent of the reaction, allowing for the determination of kinetic parameters such as the rate of polymerization and the final conversion. researchgate.netresearchgate.net

Studies on TPGDA-containing systems using Photo-DSC have provided valuable insights into the curing process. researchgate.netresearchgate.net For example, Photo-DSC has been used to investigate the cure kinetics of TPGDA mixed with a eutectic liquid crystal mixture, revealing complex thermograms with both exothermic (from monomer conversion) and endothermic (from the UV lamp heating the sample) effects. researchgate.nettandfonline.com

The influence of various parameters on TPGDA photopolymerization has been explored using Photo-DSC, including:

UV Light Intensity: Increasing the UV light intensity generally leads to a higher rate of polymerization and conversion, although excessive intensity can sometimes have adverse effects. researchgate.netresearchgate.net

Temperature: Curing at lower temperatures can significantly reduce both the conversion and the polymerization rate. researchgate.net

Photoinitiator Concentration: The concentration of the photoinitiator can be optimized to achieve maximum conversion. researchgate.net

The data obtained from Photo-DSC experiments, such as the heat of reaction, can be used to calculate the degree of conversion as a function of time. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are critical for evaluating the thermal stability and decomposition behavior of the crosslinked polymers formed from TPGDA.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is used to determine the thermal stability of materials and to study their decomposition kinetics. nih.gov The resulting plot of mass versus temperature is called a thermogram. Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate (Tmax). whiterose.ac.uk

For polymers derived from TPGDA, TGA and DTG analyses reveal their degradation profiles. Pure, cured TPGDA typically exhibits a single-stage degradation process occurring at temperatures between 350°C and 500°C. whiterose.ac.uk However, in formulations containing other components, multiple degradation stages may be observed. whiterose.ac.uk For instance, in a study of a TPGDA-based support ink containing tri(propylene glycol) methyl ether (TGME), the first degradation stage between 150°C and 250°C was attributed to the evaporation of TGME, while the second stage around 400°C corresponded to the degradation of the cured TPGDA network. whiterose.ac.uk

The temperature at which 5% weight loss occurs (T5%) is often used as an indicator of the onset of thermal degradation. whiterose.ac.uk TGA is also informative for determining the upper temperature limit for other thermal analyses like DSC. mdpi.com

| Material | T5% (°C) | Tmax1 (°C) | Tmax2 (°C) | Reference |

|---|---|---|---|---|

| Pure Cured TPGDA | - | - | ~400 | whiterose.ac.uk |

| Support Ink (10% TGME) | - | ~200 | ~400 | whiterose.ac.uk |

| Support Ink (20% TGME) | - | ~200 | ~400 | whiterose.ac.uk |

| Support Ink (30% TGME) | - | ~200 | ~400 | whiterose.ac.uk |

Calculation of Activation Energy and Kinetic Parameters (Coats and Redfern Model)

The data obtained from TGA can be used to determine the kinetic parameters of the thermal decomposition process, such as the activation energy (Ea). researchgate.net The activation energy represents the minimum energy required for the decomposition reaction to occur and is a crucial parameter for understanding the thermal stability of a polymer. researchgate.net

The Coats and Redfern model is a widely used integral method for calculating kinetic parameters from non-isothermal TGA data obtained at a single heating rate. neuroquantology.comunnes.ac.id The model involves plotting ln[g(α)/T²] versus 1/T, where g(α) is an algebraic expression for the reaction mechanism, α is the fractional conversion, and T is the absolute temperature. scielo.br The activation energy can be determined from the slope of the resulting straight line.

Morphological and Structural Analysis

The macroscopic properties of TPGDA-based polymers are intrinsically linked to their microscopic and nanoscale structures. Techniques such as X-ray diffraction and scanning electron microscopy are indispensable for probing these structural features.

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. In the context of TPGDA, it is primarily used to characterize the structure of polymers and nanocomposites derived from it.

Pure, amorphous TPGDA-based polymers typically exhibit a broad, non-distinct halo in their XRD patterns, indicative of the absence of long-range ordered crystalline structures. nih.gov However, when TPGDA is used as a matrix for nanocomposites, for instance with the inclusion of nanofillers like montmorillonite (B579905) (MMt) clay, XRD becomes essential for determining the degree of filler dispersion and the resulting morphology. researchgate.netresearchgate.net

In a study on cross-linked (TPGDA)/modified Montmorillonite nanocomposites, XRD was used to analyze the interlayer spacing of the clay platelets. researchgate.net The position of the (001) reflection peak provides information on the distance between the layers. An increase in this spacing, or the complete disappearance of the peak, suggests that the TPGDA monomer has intercalated between the clay layers or that the layers have been fully exfoliated and dispersed within the polymer matrix. researchgate.netconicet.gov.ar For example, research showed that the basal spacing (d-spacing) in cross-linked (TPGDA)/MMt-Li+ nanocomposites was greater than in those with Na+ or K+, indicating a higher degree of intercalation. researchgate.net

Similarly, in the development of nanocomposite coatings, XRD analysis of epoxidized soybean oil acrylate (ESOA) coatings containing nano Al2O3-silane nanoparticles dispersed in TPGDA revealed that the polymer matrix remained largely amorphous. nih.gov However, at higher concentrations of the nanoparticles (6 and 8 wt%), low-intensity peaks corresponding to the nanoparticles appeared, suggesting an enhanced interaction between the polymer and the nanoparticles. nih.gov

Table 1: XRD Findings for TPGDA-based Nanocomposites

| Nanocomposite System | XRD Observation | Interpretation |

|---|---|---|

| Cross-linked (TPGDA)/Montmorillonite-M+ (M=Li, Na, K) | Increased d-spacing of clay platelets, with d(Li+) > d(Na+) > d(K+) researchgate.net | Intercalation of TPGDA into the clay galleries. researchgate.net |

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography, microstructure, and porosity of TPGDA-based materials at the micro- and nanoscale.

In the development of a TPGDA-based polymeric support ink for 3D printing, SEM was used to examine the inner surfaces of fractured samples. core.ac.uk The addition of triethylene glycol methyl ether (TGME) as a solvent to TPGDA resulted in a porous structure after curing, which was clearly visible in SEM images. core.ac.uk This porosity was responsible for a significant reduction in the mechanical modulus of the cured material. core.ac.uk

SEM has also been employed to study the morphology of cured films in hybrid photopolymerization systems. For a mixture of diglycidyl ether of bisphenol-A epoxy resin (E51) and TPGDA, SEM images revealed that the addition of benzoyl peroxide (BPO) resulted in a cured film with a smooth surface and uniform cross-section, in contrast to the plicated surface of a purely free-radical polymerized system. researchgate.net

Furthermore, in the creation of porous supramolecular sorbents, SEM analysis was used to determine the pore diameters of materials formed by the copolymerization of a novel methacrylate-functionalized receptor with TPGDA and porogens. osti.gov The pore sizes were found to be tunable by adjusting the ratio of different porogens, such as cyclohexanol (B46403) and 1-decanol. osti.gov

Table 2: SEM Analysis of TPGDA-based Materials

| Material System | SEM Observation | Finding |

|---|---|---|

| TPGDA with TGME support ink | Formation of a porous structure. core.ac.uk | The addition of TGME creates micro-pores, reducing the mechanical properties. core.ac.ukresearchgate.net |

| E51/TPGDA hybrid cured film | Smooth surface and uniform cross-section with BPO. researchgate.net | BPO improves the morphology of the cured hybrid system. researchgate.net |

| Porous sorbents with TPGDA | Tunable pore diameters (e.g., 100-270 nm). osti.gov | The ratio of porogens controls the final pore size of the material. osti.gov |

Chromatographic and Other Quantitative Analyses

The purity of the TPGDA monomer and the precise chemical structure of the resulting polymers are critical parameters that are assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of acrylate monomers like TPGDA and for quantifying residual monomers in polymeric materials. perkinelmer.comwaters.comwaters.com The presence of impurities can significantly impact the polymerization process and the final properties of the cured material. perkinelmer.com

A common method for analyzing TPGDA is reversed-phase (RP) HPLC. atamanchemicals.com A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. atamanchemicals.com This method can be scaled for preparative separation to isolate impurities. atamanchemicals.com